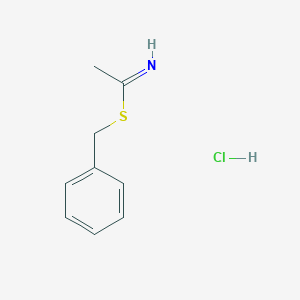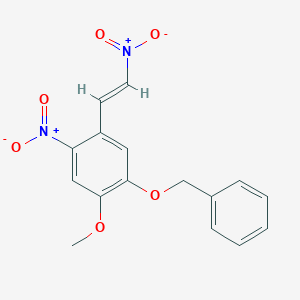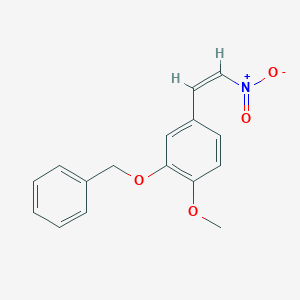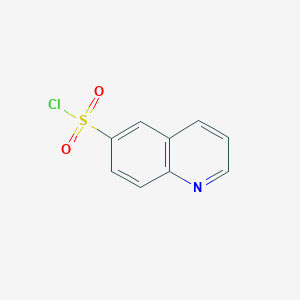
N-Heptanoyl-DL-homoserine lactone
Overview
Description
N-Heptanoyl-DL-homoserine lactone (C7HSL) is a member of the N-acyl-homoserine lactone family . These molecules are involved in quorum sensing, a process that allows bacteria to communicate and coordinate group behavior . Some of these lactones are potent chemoattractants for human immune cells such as neutrophils .
Synthesis Analysis
The synthesis of N-Heptanoyl-DL-homoserine lactone can be influenced by environmental conditions. For instance, at 25 °C, C7-HSL significantly promoted the growth and activity of microorganisms, enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production .Molecular Structure Analysis
The empirical formula of N-Heptanoyl-DL-homoserine lactone is C11H19NO3 . Its molecular weight is 213.27 .Chemical Reactions Analysis
N-Heptanoyl-DL-homoserine lactone is involved in the processes of bacterial quorum sensing . It can induce violacein expression in a Chromobacterium violaceum mutant usually not able to produce homoserine lactones .Physical And Chemical Properties Analysis
N-Heptanoyl-DL-homoserine lactone is a white to faintly brown powder with small lumps . It should be stored at −20°C .Scientific Research Applications
Quorum Sensing in Bacteria
N-Heptanoyl-DL-homoserine lactone is a small diffusible signaling molecule involved in quorum sensing, thereby controlling gene expression and affecting cellular metabolism . This molecule plays a crucial role in bacterial communication, regulating cellular interactions via small chemical signaling molecules .
Regulation of Virulence
This molecule has been found to regulate virulence, which is the degree of pathogenicity within a group or species of bacteria . This could have significant implications for understanding and controlling bacterial infections.
Infection Prevention
N-Heptanoyl-DL-homoserine lactone has been studied for its role in infection prevention . By understanding how this molecule functions in bacterial communication, researchers may be able to develop new strategies for preventing bacterial infections.
Septicemia in Fish
This molecule has been associated with septicemia in fish . Understanding its role could lead to improved treatments and prevention strategies for this serious disease in aquaculture.
Detection via MIP-based QCM Sensor
N-Heptanoyl-DL-homoserine lactone can be detected with high sensitivity from the aqueous medium using molecularly imprinted polymeric membranes prepared on QCM chips . This could have significant applications in monitoring bacterial communication and infection.
6. Performance Enhancement of High Ammonia-Tolerant Microorganisms At 25 °C, N-heptanoyl-L-homoserine lactone (C7-HSL) significantly promoted the growth and activity of microorganisms, enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production, thereby effectively controlling nitrite nitrogen accumulation .
Bacterial Cellular Signaling
N-Heptanoyl-DL-homoserine lactone is involved in bacterial cellular signaling pathways . Understanding these pathways could lead to the development of new antibacterial strategies.
Biofilm Formation
Quorum sensing, which N-Heptanoyl-DL-homoserine lactone is involved in, plays a role in bacterial actions such as biofilm formation . Biofilms are a common mode of bacterial growth that can lead to persistent infections and are often resistant to antibiotics.
properties
IUPAC Name |
N-(2-oxooxolan-3-yl)heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZLSDESAOPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407866 | |
| Record name | N-Heptanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Heptanoyl-DL-homoserine lactone | |
CAS RN |
106983-26-0 | |
| Record name | N-Heptanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Heptanoyl-DL-homoserine lactone interact with the quorum sensing system in Sinorhizobium meliloti?
A1: Research suggests that while C7HSL can bind to the LuxR-type regulator ExpR in Sinorhizobium meliloti, it is unable to activate the protein to bind to its target DNA sequence in the sinRI locus. [] This is in contrast to other acyl homoserine lactones (AHLs) with longer acyl chains (8-20 carbons), which can both bind to and activate ExpR, ultimately influencing gene expression. [] This difference in activity highlights the importance of the acyl side chain length in AHL-mediated quorum sensing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















